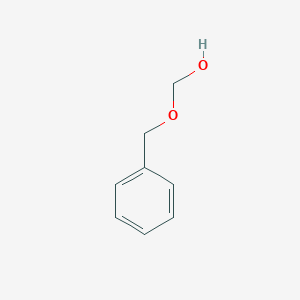

(Benzyloxy)methanol

Description

Significance and Interdisciplinary Role in Modern Chemical Sciences

(Benzyloxy)methanol is a versatile organic compound recognized for its significant role as a solvent, reagent, and crucial intermediate in organic synthesis. Its utility extends across multiple disciplines, including pharmaceutical sciences, materials science, and industrial chemistry. lookchem.com The compound's structure, featuring both a benzyl ether and a primary alcohol functional group, allows it to participate in a wide array of chemical transformations. researchgate.net

In the pharmaceutical industry, this compound serves as a key building block for the synthesis of complex active pharmaceutical ingredients (APIs). lookchem.com Its derivatives have been investigated for various biological activities, including the inhibition of monoamine oxidases (MAOs), which is relevant to the study of neurodegenerative disorders. Furthermore, it is used in the production of dyes and as a fragrance component in perfumes and cosmetics. lookchem.com In materials science, its properties are leveraged in the formulation of paints, coatings, and inks. The compound's ability to act as a protecting group for alcohols, in the form of the benzyloxymethyl (BOM) ether, is a cornerstone of modern synthetic strategy, enabling chemists to perform multi-step syntheses of complex natural and non-natural products. researchgate.netthieme-connect.de

Evolution of Research Perspectives on this compound

The scientific interest in this compound and related structures has evolved significantly over time. Initially, its utility was recognized in applications such as being a preservative, where it prevents microbial growth by denaturing proteins and disrupting cell membranes. herts.ac.uk This application leveraged its basic chemical reactivity and properties.

Over the years, the focus of research has shifted towards its more nuanced and complex roles in organic chemistry. The introduction of the benzyloxymethyl (BOM) group as a stable and reliable protecting group for alcohols marked a significant advancement. thieme-connect.de Research has delved into optimizing the methods for both the introduction and the selective removal of the BOM group, for instance, through catalytic hydrogenolysis. researchgate.netnih.gov Contemporary research continues to explore new synthetic methodologies, such as the use of novel benzylating agents like 2-benzyloxy-1-methylpyridinium triflate for milder reaction conditions. Furthermore, recent studies have expanded into the biological activities of this compound derivatives, investigating their potential as selective enzyme inhibitors and antiviral agents, highlighting a continuous expansion of its research horizon from a simple industrial chemical to a sophisticated tool in medicinal chemistry and complex molecule synthesis.

Propriétés

IUPAC Name |

phenylmethoxymethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETXWIMJICIQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042136 | |

| Record name | (Benzyloxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-60-8 | |

| Record name | Benzyl hemiformal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhemiformal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Benzyloxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyloxy)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLHEMIFORMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK482748R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Benzyloxy Methanol

(Benzyloxy)methanol is a clear liquid with a characteristic aromatic odor. herts.ac.uk Its physicochemical properties are fundamental to its applications in synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | |

| Density | 1.095 g/cm³ (predicted) | |

| Boiling Point | 161.7 - 162 °C at 760 mmHg | herts.ac.uk |

| Flash Point | 49.5 °C | herts.ac.uk |

| pKa | 13.17 (predicted) | |

| Refractive Index | 1.532 | chemsrc.com |

| CAS Number | 14548-60-8 | herts.ac.uk |

Note: Some properties are predicted based on computational models and may differ slightly from experimental values.

Mechanistic Investigations and Reaction Dynamics of Benzyloxy Methanol

Fundamental Reactivity and Reaction Pathways

Role as Nucleophile and Electrophile in Organic Transformations

(Benzyloxy)methanol exhibits dual chemical reactivity, functioning as both a nucleophile and an electrophile, a characteristic that underpins its utility in organic synthesis.

As a nucleophile , the oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons that can be donated to an electron-deficient center. This nucleophilic character is evident in reactions such as esterification, where it attacks the electrophilic carbonyl carbon of a carboxylic acid or its derivative. For instance, in the presence of an acid catalyst, this compound can react with a carboxylic acid to form a benzyl ester. organic-chemistry.org

Conversely, this compound can act as an electrophile . The carbon atom attached to the hydroxyl group is susceptible to nucleophilic attack, particularly when the hydroxyl group is protonated or converted into a better leaving group. For example, in the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion, which can then be displaced by a nucleophile in a substitution reaction. youtube.com Additionally, the carbonyl carbon in its precursor, benzyl hemiformal, is inherently electrophilic and reactive towards nucleophiles. cymitquimica.com

This dual reactivity allows this compound to participate in a variety of organic transformations, making it a valuable building block in the synthesis of more complex molecules. ontosight.ai

Participation in Substitution and Addition Reaction Mechanisms

The dual nucleophilic and electrophilic nature of this compound allows it to participate in both substitution and addition reactions, which are fundamental transformations in organic chemistry.

Substitution Reactions:

This compound readily engages in nucleophilic substitution reactions. The hydroxyl group, while a poor leaving group itself, can be activated to facilitate its departure. youtube.com

SN1 and SN2 Mechanisms: In the presence of strong acids like HI, HBr, or HCl, the hydroxyl group is protonated, forming a good leaving group (water). youtube.com With primary and secondary alcohols, the reaction typically proceeds via an SN2 mechanism , where a halide ion attacks the carbon atom in a single, concerted step. youtube.commasterorganicchemistry.com For tertiary alcohols, the reaction follows an SN1 mechanism , involving the formation of a carbocation intermediate that is then attacked by the nucleophile. youtube.commasterorganicchemistry.com this compound, being a primary alcohol, would favor the SN2 pathway.

Conversion to Better Leaving Groups: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting with tosyl chloride (TsCl). youtube.com This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. youtube.com

Addition Reactions:

This compound can also participate in addition reactions, particularly with unsaturated compounds.

Addition to Alkenes: In the presence of a strong acid catalyst, this compound can add across a carbon-carbon double bond of an alkene. This reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophilic oxygen of the alcohol. masterorganicchemistry.com

Addition to Arynes: this compound can undergo nucleophilic addition to highly reactive intermediates like arynes. This reaction involves the attack of the alcohol on one of the triple-bonded carbons of the aryne. organic-chemistry.org

The participation of this compound in these fundamental reaction mechanisms highlights its versatility as a reagent in organic synthesis.

Advanced Mechanistic Insights

Influence of Steric Hindrance on Dihydrogen Transfer vs. Ether Formation

In reactions involving alcohols and highly reactive intermediates such as arynes, a competition often exists between two primary reaction pathways: dihydrogen transfer and ether formation. The steric bulk of the alcohol has been identified as a critical factor influencing the selectivity between these two pathways.

Dihydrogen Transfer: This pathway involves the transfer of two hydrogen atoms from the alcohol to the aryne, resulting in the reduction of the aryne and the oxidation of the alcohol to the corresponding aldehyde or ketone.

Ether Formation: This pathway is a nucleophilic addition of the alcohol to the aryne, leading to the formation of an ether. This is a common reaction for forming aryl ethers.

Research has shown that sterically bulkier alcohols tend to favor the dihydrogen transfer pathway over ether formation. The increased steric hindrance around the hydroxyl group disfavors the transition state required for the nucleophilic attack on the aryne to form the ether. masterorganicchemistry.com This distortion of the transition state makes the dihydrogen transfer pathway, which may have a less sterically demanding transition state, the more favorable route.

Kinetic studies have also demonstrated that the concentration of the alcohol can influence the reaction outcome, with dihydrogen transfer being favored at lower alcohol concentrations (below 2 M). This suggests a complex interplay of steric and concentration effects in determining the final product distribution.

The following table summarizes the influence of steric hindrance on the reaction pathway:

| Steric Hindrance of Alcohol | Favored Reaction Pathway | Resulting Product(s) |

| Low | Ether Formation | Aryl Ether |

| High | Dihydrogen Transfer | Reduced Aryne, Aldehyde/Ketone |

This table illustrates the general trend of how steric hindrance influences the reaction pathway in the reaction of alcohols with arynes.

Solvent Polarity Effects on Oxidation Rates and Reaction Kinetics

The polarity of the solvent plays a significant role in influencing the rates and kinetics of chemical reactions, including the oxidation of alcohols like this compound. researchgate.netamazonaws.com The effect of the solvent is primarily due to its ability to stabilize or destabilize the reactants, transition states, and products. libretexts.org

In the oxidation of alcohols, the reaction often proceeds through charged or polar intermediates and transition states. Protic solvents, which are polar and capable of hydrogen bonding, are particularly effective at stabilizing these charged species. amazonaws.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. libretexts.org

For example, in the oxidation of this compound, protic solvents can enhance the oxidation rate by stabilizing the charged intermediates formed during the reaction. The ability of the solvent to solvate ions and polar molecules can significantly alter the thermodynamics and kinetics of the reaction. libretexts.org

The dielectric constant (ε) of the solvent is a common measure of its polarity. An increase in the dielectric constant generally leads to an increase in the rate of reactions that involve a polar transition state. who.int However, the relationship is not always straightforward, as specific solvent-solute interactions, such as hydrogen bonding, can also have a profound effect. amazonaws.com

The following table provides a general overview of the effect of solvent polarity on reaction rates:

| Solvent Type | Polarity | Effect on Reactions with Polar Transition States |

| Nonpolar | Low | Generally slower reaction rates |

| Polar Aprotic | Moderate to High | Can increase reaction rates |

| Polar Protic | High | Often significantly increases reaction rates |

This table provides a generalized summary of the effect of solvent polarity on reactions that proceed through polar transition states.

Thermal Decomposition Pathways and Products

Kinetics and Solvolysis Studies

Studies on the solvolysis, specifically methanolysis, of benzyloxyl-substituted compounds provide insight into the reactivity of the benzyloxymethyl group, which is central to the structure of this compound. Research on the methanolysis of 4-benzyloxybenzyl chlorides and p-benzyloxybenzoyl chlorides reveals the influence of the benzyloxy group on reaction rates and mechanisms. rsc.orgrsc.org

For 4-benzyloxybenzyl chlorides reacting in a 97.4% methanol-dioxane mixture, the mechanism is identified as Sₙ1, in contrast to benzyl chloride itself which reacts via an Sₙ2 mechanism under the same conditions. rsc.org The introduction of a 4-OR group (including benzyloxy) leads to a significant increase in the entropy of activation (ΔS‡) of about 40 J mol⁻¹ K⁻¹ and a decrease in the enthalpy of activation (ΔE‡) of about 6-10 kJ mol⁻¹, facilitating the Sₙ1 pathway. rsc.org

The reactivity in this series follows the order: CH₃O > 4′-CH₃C₆H₄CH₂O > C₆H₅CH₂O > 4′-ClC₆H₄CH₂O > 4′-NO₂C₆H₄CH₂O > C₆H₅O > H. rsc.org This demonstrates that the electronic nature of substituents on the benzyloxy ring can modulate the reaction rate through inductive effects. rsc.orgrsc.org

A comparison of the methanolysis rates for various benzyl and benzoyl chlorides is shown in the table below.

| Compound | Relative Rate (Benzyl Series, 25°C) | Mechanism |

| 4-Methoxybenzyl chloride | 4290 | Sₙ1 |

| 4-Benzyloxybenzyl chloride | ~100 (estimated from data) | Sₙ1 |

| Benzyl chloride | 1 | Sₙ2 |

| 4-Phenoxybenzyl chloride | Intermediate | Intermediate |

Data derived from studies on substituted benzyl chlorides in 97.4% MeOH–dioxan. rsc.org

The benzyloxyl radical (C₆H₅CH₂O•), a key intermediate related to this compound, can undergo a significant intramolecular rearrangement: a 1,2-hydrogen atom shift (or 1,2-hydrogen atom transfer, HAT) to form the more stable, resonance-stabilized α-hydroxybenzyl radical (C₆H₅ĊHOH). researchgate.netacs.orgnih.gov This rearrangement is a crucial step in various chemical and biological processes, including the thermal generation of superoxide. acs.orgnih.govcanada.ca

Theoretical and experimental studies, including laser flash photolysis, have shown that this rearrangement is dramatically accelerated by the presence of protic solvents like water, methanol, and ethanol. researchgate.netacs.orgnih.gov The solvent does not merely act as a medium but actively participates in the reaction mechanism. Computational studies suggest that water can catalyze the reaction by forming a bridge, with a two-water-molecule bridge being particularly effective. researchgate.netacs.org

The mechanism is not a simple hydrogen radical transfer. Instead, Natural Bond Orbital (NBO) analysis indicates it proceeds through a quasi-proton exchange and charge transfer between the benzylic carbon and the oxygen atom, facilitated by the solvent bridge. acs.orgnih.gov The kinetics are sensitive to the nature of the solvent and any substituents on the aromatic ring. acs.orgnih.gov

Solvent Effect : The rate of rearrangement is correlated with the type of assisting solvent molecule (e.g., water, ethanol, methanol, acetic acid). acs.orgnih.gov Direct measurements show that a water-assisted 1,2-H shift is a key step in converting the benzyloxyl radical to the benzyl ketyl radical. canada.caacs.org

Substituent Effect : Electron-withdrawing groups on the para position of the benzyloxyl radical have been found to induce faster rearrangement kinetics. acs.orgnih.gov

Kinetic Isotope Effect : Studies using heavy water (D₂O) reveal a substantial kinetic isotope effect, indicating that tunneling plays an important role in the hydrogen transfer, particularly in a 1:1 radical-water complex. researchgate.netacs.org

| System | Key Finding |

| Benzyloxyl radical in protic solvents | Rate of 1,2-H shift is drastically impacted by solvent molecules (water, methanol, etc.). acs.orgnih.gov |

| Benzyloxyl radical with water | Catalysis occurs via a solvent bridge, with a 2-molecule bridge being highly effective. researchgate.netacs.org |

| Para-substituted benzyloxyl radicals | Electron-withdrawing groups accelerate the rearrangement rate. acs.orgnih.gov |

This solvent-assisted rearrangement is significantly faster for the benzyloxyl radical compared to simpler alkoxyl radicals like the methoxyl radical, which rearranges very slowly. researchgate.netacs.org The difference is attributed to the benzylic stabilization of the resulting product radical. acs.org

Applications in Advanced Organic Synthesis

Strategic Use as a Protecting Group for Hydroxyl Functionalities

The benzyl (Bn) ether is a cornerstone of protecting group chemistry, prized for its general stability across a wide range of reaction conditions, including acidic and basic environments. researchgate.netwikipedia.org (Benzyloxy)methanol serves as a precursor or is conceptually related to the reagents used to install this robust protecting group onto hydroxyl functionalities. This protection strategy is fundamental to multi-step syntheses where the reactivity of a hydroxyl group must be temporarily masked.

Introduction Methodologies for Benzyl Protection

The formation of a benzyl ether from an alcohol, a process known as benzylation, can be achieved through several reliable methods. The choice of method is often dictated by the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. organic-chemistry.orgorgsyn.org

One of the most traditional approaches is the Williamson ether synthesis , which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), followed by an SN2 reaction with a benzyl halide like benzyl bromide (BnBr). organic-chemistry.orgias.ac.in For substrates requiring milder conditions or selective protection of one hydroxyl group in a polyol, bases like silver(I) oxide (Ag₂O) can be employed. wikipedia.orgorganic-chemistry.org

For acid-sensitive substrates where strong bases are not viable, benzyl trichloroacetimidate (BnO-C(CCl₃)=NH) offers an effective alternative. organic-chemistry.orgd-nb.info This method proceeds under acidic catalysis, often using trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf), where the imidate is activated for reaction with the alcohol. d-nb.info

A significant advancement for substrates intolerant to either strongly acidic or basic conditions is the use of 2-benzyloxy-1-methylpyridinium triflate . beilstein-journals.orglabcompare.comscientificlabs.ie This neutral organic salt acts as a benzyl cation donor upon gentle heating, allowing for the benzylation of a wide array of alcohols under nearly neutral conditions, thus preventing many common side reactions associated with harsher methods. orgsyn.orgbeilstein-journals.orgorgsyn.org

Table 1: Comparison of Selected Benzylation Reagents for Hydroxyl Group Protection This table is interactive. Click on the headers to sort the data.

| Reagent | Activating Agent / Conditions | Typical Substrate Scope | Key Advantages |

|---|---|---|---|

| Benzyl Bromide (BnBr) | Strong Base (e.g., NaH) | Primary & Secondary Alcohols | Cost-effective, widely used. |

| Benzyl Bromide (BnBr) | Mild Base (e.g., Ag₂O) | Diols (for monobenzylation) | Allows for selective protection. organic-chemistry.org |

| Benzyl Trichloroacetimidate | Catalytic Acid (e.g., TfOH) | Acid-tolerant, base-sensitive alcohols | Suitable for complex, base-sensitive molecules. organic-chemistry.orgd-nb.info |

| 2-Benzyloxy-1-methylpyridinium triflate | Thermal (e.g., Toluene, 90°C) | Acid- and base-sensitive alcohols | Proceeds under neutral conditions, high functional group tolerance. beilstein-journals.orgnih.gov |

Selective Deprotection Strategies (e.g., Hydrogenolysis)

The removal of the benzyl protecting group is as crucial as its installation. The most common and highly effective method for cleaving benzyl ethers is catalytic hydrogenolysis . wikipedia.orgnih.gov This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. atlanchimpharma.com The process is clean, resulting in the regeneration of the free alcohol and toluene as a byproduct. organic-chemistry.org

The choice of catalyst and conditions can be fine-tuned to enhance selectivity. For instance, Pearlman's catalyst, Pd(OH)₂/C, is often more effective for stubborn benzyl ethers. atlanchimpharma.com The reaction rate can be influenced by the solvent, with efficiency often increasing in the order of toluene < methanol < ethanol << acetic acid < THF. atlanchimpharma.com While generally mild, care must be taken as other functional groups like alkenes or alkynes can also be reduced under these conditions. thieme-connect.com

For molecules containing functional groups that are sensitive to standard hydrogenolysis, alternative deprotection methods are available. A notable example is the use of Lewis acids, such as a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂). This reagent allows for the efficient and mild cleavage of benzyl ethers while tolerating a variety of other functionalities, including silyl ethers, esters, and alkynes. organic-chemistry.org

Table 2: Selected Deprotection Conditions for Benzyl Ethers This table is interactive. Click on the headers to sort the data.

| Reagent/System | Conditions | Functional Group Tolerance | Notes |

|---|---|---|---|

| H₂, Pd/C | 1 atm H₂, various solvents (MeOH, EtOH, THF) | Sensitive to reducible groups (alkenes, alkynes, nitro groups). thieme-connect.com | Most common and general method. atlanchimpharma.com |

| H₂, Pd(OH)₂/C | 1 atm H₂, various solvents | Sensitive to reducible groups. | Pearlman's catalyst, often more active than Pd/C. atlanchimpharma.com |

| BCl₃·SMe₂ | CH₂Cl₂ or Et₂O, low temperature | Tolerates silyl ethers, esters, lactones, alkenes, alkynes. organic-chemistry.org | Excellent for selective debenzylation in complex molecules. organic-chemistry.org |

| Triethylsilane, Pd(OAc)₂ | CH₂Cl₂, Et₃N | Tolerates alkenes, aryl chlorides, cyclopropanes. thieme-connect.com | Mild conditions, increases orthogonality. thieme-connect.com |

Orthogonal Protection Schemes in Multistep Synthesis

In the synthesis of complex molecules like oligosaccharides and peptides, multiple hydroxyl or other functional groups must be distinguished. This requires an orthogonal protection strategy , where different protecting groups can be removed selectively under specific conditions without affecting others. bham.ac.ukgoogle.com The benzyl ether is a vital component of such schemes due to its unique cleavage conditions (hydrogenolysis) compared to other common protecting groups. thieme-connect.com

For example, in carbohydrate chemistry, a benzyl ether can be used alongside silyl ethers (e.g., TBDMS, removed by fluoride ions), acyl groups like acetyl or benzoyl (removed by base), and p-methoxybenzyl (PMB) ethers (removed by oxidation with DDQ). researchgate.netuniversiteitleiden.nl A researcher can selectively expose a specific hydroxyl group for further reaction by choosing the appropriate deprotection reagent. For instance, a benzyl group can be removed via hydrogenolysis while leaving a PMB ether intact, and conversely, the PMB group can be oxidatively cleaved without disturbing the benzyl ether. researchgate.netcolab.ws This strategic interplay is fundamental to the successful assembly of highly complex, branched oligosaccharides. universiteitleiden.nlchemrxiv.org

Building Block in Complex Molecular Architectures

Beyond its role in protection chemistry, the this compound motif is a valuable building block, providing a stable yet modifiable fragment for constructing the carbon skeletons of natural products and pharmaceuticals.

Role in Natural Product Total Synthesis and Analog Development

The incorporation of benzyloxy-containing fragments is a key strategy in the total synthesis of various natural products. A notable example is the synthesis of Scorzocreticin , a dihydroisocoumarin natural product. In its total synthesis, (3,5-bis(benzyloxy)phenyl)methanol serves as a crucial starting material. researchgate.net The benzyl groups protect the phenolic hydroxyls throughout several synthetic steps, including oxidation, olefination, and reduction, before being removed in the final stages to yield the natural product. researchgate.net This approach highlights how the stability of the benzyl ether allows for complex transformations on other parts of the molecule.

Utilization in Pharmaceutical Intermediate Preparation

The benzyloxy group is frequently found in key intermediates for the synthesis of pharmaceuticals, where it can serve as a protected hydroxyl group or as an integral part of the final molecule's pharmacophore. researchgate.netresearchgate.net

For instance, (3S,5R)-dihydroxy-6-(benzyloxy)hexanoic acid ethyl ester is a key chiral intermediate in the synthesis of several cholesterol-lowering drugs, including Atorvastatin and Rosuvastatin . nih.gov The synthesis involves the enantioselective reduction of a corresponding diketone, with the benzyloxy group providing essential steric and electronic properties during the synthesis and acting as a precursor to a required hydroxyl group. nih.gov

Furthermore, benzyloxy-containing intermediates are critical in the synthesis of vasopeptidase inhibitors like Omapatrilat, which are investigated for treating hypertension. ebi.ac.ukgoogle.com The synthesis of the core bicyclic structure often involves intermediates where a (phenylmethoxy)carbonyl group or a related benzyloxy moiety protects key functionalities during the assembly of the complex heterocyclic system. ebi.ac.ukresearch-solution.com

Catalytic Transformations Involving this compound and its Derivatives

The chemical bonds within this compound and its derivatives are amenable to cleavage and formation under catalytic conditions, making them important substrates and targets in the development of new catalytic methodologies.

Lignin, a complex biopolymer, is rich in aryl ether linkages, such as the α-O-4, β-O-4, and 4-O-5 types. ncsu.edu The catalytic hydrogenolysis of these bonds is a key strategy for depolymerizing lignin into valuable aromatic platform chemicals. d-nb.info Aryl benzyl ethers, such as benzyl phenyl ether, serve as critical model compounds for studying the cleavage of the α-O-4 linkage due to their structural similarity. researchgate.netresearchgate.net

Research has focused on developing efficient heterogeneous catalysts for this transformation. Bimetallic catalysts, such as Ni-Ru supported on alumina (Ni-Ru/Al2O3), have shown high activity for the complete conversion of lignin model compounds into arenes and phenols at temperatures below 150 °C, using isopropanol as an internal hydrogen source. researchgate.netbohrium.com The strong interaction between the nickel and ruthenium nanoparticles is believed to be responsible for the enhanced catalytic activity. researchgate.netbohrium.com Another study identified a Ni7Au3 catalyst as promising for lignin hydrogenolysis, noting that the addition of a base like sodium hydroxide significantly enhanced the selectivity for C-O bond cleavage over undesired ring hydrogenation. d-nb.info

The choice of catalyst and conditions dictates the reaction pathway. For example, palladium on carbon (Pd/C) is a classic catalyst for hydrogenolysis, while other systems have been developed to operate under milder conditions. researchgate.net An electrochemical protocol using nickel foam as both the anode and cathode has been reported to cleave the benzylic C-O bond in benzyl phenyl ether at room temperature and ambient pressure. researchgate.net

Table 2: Catalytic Systems for Hydrogenolysis of Aryl Benzyl Ether Lignin Models

| Catalyst System | Hydrogen Source | Key Conditions | Outcome |

| Ni-Ru/Al2O3 | Isopropanol (in situ) | <150 °C | Complete conversion to arenes and phenol researchgate.netbohrium.com |

| Ni7Au3 | H2 gas | Addition of NaOH | Enhanced selectivity for C-O bond cleavage d-nb.info |

| Ni Foam (Anode & Cathode) | Electrochemical | Room temperature, Methanol | 97% conversion to toluene and phenol researchgate.net |

| Pd/C | H2 gas | Varies | Standard method for hydrogenolysis researchgate.net |

The conversion of carbon dioxide (CO2), a greenhouse gas, into value-added chemicals like methanol is a cornerstone of green chemistry. nih.govacs.org This transformation is a significant industrial process, typically achieved through heterogeneous catalysis using copper-zinc oxide (Cu/ZnO) based catalysts at high temperatures (200–300 °C) and pressures (3–10 MPa). nih.govacs.org While this compound is not directly used as a reactant in this process, the product, methanol, is a fundamental C1 building block that can be a precursor for synthesizing this compound and its derivatives.

The catalytic hydrogenation of CO2 to methanol is thermodynamically challenging, and significant research is devoted to developing more efficient catalysts that can operate under milder conditions. mdpi.com Homogeneous catalysts, such as a ruthenium-based pincer complex (Ru-Triphos), have been shown to convert CO2 and H2 directly to methanol without requiring an alcohol additive. d-nb.info Mechanistic studies suggest the reaction proceeds through a cationic formate complex as a key intermediate. d-nb.info

In heterogeneous catalysis, catalyst design is crucial. The addition of promoters or the use of novel supports can enhance performance. For instance, a Ca-Pd/SiO2 catalyst showed significantly higher activity for methanol synthesis compared to an unsupported Pd/SiO2 catalyst. mdpi.com The ultimate goal is to develop systems that offer high conversion rates and selectivity for methanol, which can then serve as a feedstock for the broader chemical industry. nih.govresearchgate.net

Table 3: Catalytic Systems for CO₂ Hydrogenation to Methanol

| Catalyst Type | Catalyst Example | Phase | Typical Conditions | Key Feature |

| Heterogeneous | Cu/ZnO/Al2O3 | Gas-Solid | 200–300 °C, 3–10 MPa | Industrial standard, widely used nih.govacs.org |

| Homogeneous | [(Triphos)Ru(H₂-O₂CH)(S)]⁺ | Liquid | Varies | Single molecular catalyst, no alcohol additive needed d-nb.info |

| Heterogeneous | Ca-Pd/SiO2 | Gas-Solid | 250 °C, 2.5 MPa | Promoter enhances activity significantly mdpi.com |

| Heterogeneous | CoMoS | Gas-Solid | Low Temperature | Produces a mix of methanol and higher alcohols researchgate.net |

The benzyloxy moiety is central to many selective catalytic transformations, particularly in reactions involving protection and deprotection strategies.

Homogeneous Catalysis Homogeneous catalysts offer high selectivity and activity under mild conditions due to their well-defined active sites. Ruthenium-based pincer complexes are effective for the hydrogenation of various functional groups. mdpi.com For instance, the hydrogenation of benzaldehyde to benzyl alcohol, a component of this compound, can be achieved with high turnover numbers using a Ru-pincer catalyst. mdpi.com Homogeneous systems have also been developed for the synthesis of methanol directly from syngas (CO and H2) using a dual-component catalyst comprising a transition metal carbonyl complex and an alkoxide, operating at mild temperatures and pressures. google.com

Heterogeneous Catalysis Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation and recyclability. doi.org The selective oxidation of alcohols is a key industrial reaction. For example, the oxidation of benzyl alcohol can be performed using heterogeneous catalysts like cobalt supported on tungstosilicic acid-modified zirconia. researchgate.net

In the context of protecting group chemistry, the selective cleavage (debenzylation) of benzyl ethers is a critical step. Heterogeneous catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is the most common method for removing benzyl groups. Encapsulated palladium catalysts, such as Pd(0) EnCat™, offer a safe, non-pyrophoric, and easily recoverable option for these transformations, demonstrating high chemoselectivity in debenzylating aryl benzyl ethers under transfer hydrogenation conditions. These catalysts are often selective, leaving other functional groups like alkyl benzyl ethers or benzyl amines intact.

Quantum Chemical Investigations

Quantum chemical methods are foundational to the modern study of molecular systems. These first-principles approaches solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure, energy, and geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for elucidating complex reaction mechanisms. For this compound, DFT can be employed to map out the potential energy surfaces of its reactions, such as hydrolysis or oxidation.

By modeling the reactants, products, and any intermediates and transition states, a complete reaction pathway can be charted. For instance, the thermal decomposition of this compound into benzaldehyde and methanol can be investigated. DFT calculations would identify the key transition state and intermediates, providing a step-by-step description of the bond-breaking and bond-forming processes. This approach has been successfully used to study mechanisms in related systems, such as the acs.org-anionic rearrangement of 2-benzyloxypyridine derivatives, where DFT was able to identify the rate-determining step and predict how different substituents would affect the reaction's activation energy. researchgate.net Similarly, DFT has been used to map the complex reaction network of methanol steam reforming, identifying the most favorable pathways from a multitude of possibilities. mdpi.com

While DFT is a versatile tool, high-level ab initio methods provide benchmark accuracy for energetic and structural properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory (e.g., CCSD(T)), and composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) theories are used to obtain highly accurate data. acs.org

For this compound, these methods are ideal for performing detailed conformational analysis. The molecule possesses rotational freedom around the C-O bonds of the ether and alcohol functionalities, leading to various conformers. mdpi.comsci-hub.se High-level calculations can determine the precise geometries and relative energies of these conformers with exceptional accuracy. acs.org This information is critical, as the reactivity and spectroscopic properties of the molecule can be influenced by its dominant conformation in the gas phase or in solution. For example, studies on related benzyloxy-substituted systems have used DFT to show that conformations are stabilized by intramolecular interactions, with energy differences of a few kJ mol⁻¹. mdpi.com High-level methods would refine these energy differences, providing a more reliable picture of the conformational landscape.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by Different Theoretical Methods Note: Data are hypothetical and for illustrative purposes.

| Conformer | DFT (B3LYP/6-31G*) Relative Energy (kJ/mol) | MP2/aug-cc-pVTZ Relative Energy (kJ/mol) | CCSD(T)/aug-cc-pVTZ Relative Energy (kJ/mol) |

|---|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | 0.00 | 0.00 |

| Conf-2 | 3.52 | 4.10 | 4.05 |

| Conf-3 | 3.65 | 4.35 | 4.21 |

| Conf-4 | 13.10 | 15.20 | 14.95 |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Mechanistic Probing Through Computational Modeling

Computational modeling allows for the direct investigation of reaction dynamics and the electronic factors that control chemical reactivity. By simulating reaction pathways, researchers can gain a fundamental understanding of why a reaction proceeds in a particular manner.

A crucial aspect of understanding a chemical reaction is quantifying its energy barrier (activation energy, ΔG‡ or ΔE‡), which determines the reaction rate. Computational methods excel at locating the transition state (TS) structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants.

For this compound, this approach can be used to compare competing reaction pathways. For example, in its oxidation, does the reaction proceed via initial hydrogen abstraction from the hydroxyl group or the benzylic methylene group? By calculating the energy barriers for both pathways, the kinetically favored route can be identified. acs.org Computational studies on the hydrogenation of CO2 to methanol have successfully calculated energy spans that are in good agreement with experimentally determined activation barriers. acs.org Similar calculations for this compound decomposition or rearrangement would provide invaluable kinetic data. researchgate.net

Table 2: Illustrative Calculated Energy Barriers for Hypothetical this compound Reactions Note: Data are hypothetical and for illustrative purposes.

| Reaction Pathway | Method | Calculated Barrier (kcal/mol) | Rate-Determining Step |

|---|---|---|---|

| Thermal Decomposition | DLPNO-CCSD(T) | 28.5 | C-O Bond Cleavage |

| Oxidation (H-abstraction from -OH) | M06-2X/def2-TZVP | 15.2 | O-H Bond Scission |

| Oxidation (H-abstraction from -CH2-) | M06-2X/def2-TZVP | 12.8 | C-H Bond Scission |

| Acid-Catalyzed Hydrolysis | B3LYP-D3/def2-TZVP | 21.4 | Protonated Ether Cleavage |

Reactions are most often carried out in a solvent, which can significantly influence reaction energetics and mechanisms. Computational models account for solvation in two primary ways: implicit and explicit models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. q-chem.comgaussian.comnih.gov This approach is efficient for calculating the free energy of solvation. Explicit solvent models involve including a number of individual solvent molecules around the solute, providing a more detailed "microsolvation" picture that can capture specific interactions like hydrogen bonding. acs.orgacs.org Often, a hybrid approach is used. researchgate.net

For this compound, hydrogen bonding with protic solvents like water or methanol is expected to be significant. Modeling the hydrolysis of this compound would require accounting for the stabilization of reactants, transition states, and products by water molecules. Studies on related systems have shown that including explicit solvent molecules can drastically alter calculated reaction barriers and even change the predicted mechanism compared to gas-phase calculations. acs.orgacs.orgchalmers.se

Table 3: Illustrative Solvent Effects on the Calculated Energy Barrier for this compound Decomposition Note: Data are hypothetical and for illustrative purposes.

| Environment | Solvation Model | Calculated Barrier (kcal/mol) | Change vs. Gas Phase (kcal/mol) |

|---|---|---|---|

| Gas Phase | None | 28.5 | 0.0 |

| Methanol | PCM (IEFPCM) | 26.1 | -2.4 |

| Water | PCM (IEFPCM) | 25.5 | -3.0 |

| Methanol (Explicit) | PCM + 2 MeOH molecules | 24.9 | -3.6 |

To understand the electronic underpinnings of reactivity, chemists analyze the molecular orbitals (MOs) and the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net For this compound, analyzing the shapes and energies of these frontier orbitals can reveal likely sites for nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture by transforming the canonical molecular orbitals into localized bonds and lone pairs. NBO analysis is exceptionally useful for studying charge transfer and delocalization effects. In a study of a rearrangement in a related benzyloxyl radical, NBO analysis was crucial in demonstrating that the mechanism involved a quasi-proton exchange with charge transfer, rather than the movement of a neutral hydrogen radical. acs.org For reactions of this compound, NBO and other electron-flow analyses could be used to distinguish between different mechanisms, such as a concerted proton-electron transfer (CPET) versus a hydrogen atom transfer (HAT). rsc.org

Table 4: Illustrative Frontier Molecular Orbital Properties of this compound Note: Data are hypothetical and for illustrative purposes, calculated at the B3LYP/6-31G level.*

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.47 | Energy of the most available electrons; localized mainly on the phenyl ring and ether oxygen. |

| LUMO Energy | -0.68 | Energy of the lowest-energy empty orbital; localized on the phenyl ring (π*). |

| HOMO-LUMO Gap | 6.79 | Indicates high kinetic stability. |

Modeling Solvent Effects on Reaction Energetics

Prediction of Reactivity, Selectivity, and Conformational Preferences

Computational and theoretical chemistry provide powerful tools for understanding and predicting the behavior of this compound at a molecular level. Through methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model its geometric structure, electron distribution, and energetic landscape. These models are instrumental in forecasting its reactivity towards other chemical species, the selectivity of its reactions, and its preferred three-dimensional shapes or conformations.

Detailed theoretical investigations, often combining quantum mechanical calculations with experimental data, offer a comprehensive picture of the molecule's characteristics. researchgate.net For instance, DFT calculations can elucidate transition states for potential reactions like hydrolysis or oxidation, while molecular dynamics simulations can model how different solvents might influence the speed and outcome of these reactions.

Prediction of Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the benzyl ring, the ether linkage, and the hydroxymethyl group. Computational studies help to quantify the electronic properties that dictate its chemical behavior. The molecule can function as both a nucleophile, through its oxygen atoms, and an electrophile under certain conditions.

Frontier Molecular Orbital (FMO) theory is a key computational approach used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For related compounds, DFT studies have shown that the HOMO and LUMO are often localized in the plane extending from the benzene ring, indicating these regions are central to its electronic interactions. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net

Theoretical models predict that the methanol group can be oxidized, and the benzyloxy group can be cleaved under specific catalytic conditions, such as catalytic hydrogenation. In studies of related benzyloxypyridine derivatives, DFT calculations have successfully identified the rate-determining steps in rearrangement reactions and quantified the effect of substituents on the reaction's activation energy. researchgate.net These studies indicate that electron-donating groups on the benzene ring can lower the activation barrier for rearrangement, facilitating the reaction. researchgate.net

Prediction of Selectivity

Computational methods are crucial for predicting the selectivity of reactions involving this compound, particularly regioselectivity. The choice of solvent is known to have a significant impact on reaction pathways and product distribution. rsc.org

A prominent example is the Williamson ether synthesis, where computational studies have helped unravel complex reaction networks. rsc.org Kinetic modeling combined with quantum mechanical calculations can quantify how solvents like methanol or acetonitrile alter the ratio of O-alkylation to C-alkylation products. In protic solvents such as methanol, the selectivity towards the O-alkylated product is often reduced compared to aprotic solvents. rsc.org This is due to the solvent's ability to participate in or mediate proton exchange, altering the reaction mechanism and kinetics. rsc.org DFT has also been employed to understand the origin of regioselectivity in other reactions, proposing mechanisms involving oxidative annulation where the initial ring-forming step determines the final product. researchgate.net

The following table summarizes how computational models predict solvent effects on reaction selectivity, based on findings from related systems.

| Computational Model/Theory | Predicted Effect on Selectivity | Rationale |

| Kinetic Modeling | Solvent choice significantly alters product ratios (e.g., O- vs. C-alkylation). rsc.org | Different solvents can lead to distinct reaction networks and transition state energies. rsc.org |

| Polarizable Continuum Models (PCM) | Protic solvents (e.g., methanol) can decrease selectivity for O-alkylation. rsc.orgacs.org | Protic solvents can stabilize charged intermediates differently and participate in proton exchange, favoring alternative pathways. rsc.org |

| Density Functional Theory (DFT) | Substituent position and electronic nature can direct reaction pathways to be highly regioselective. researchgate.net | DFT calculations can identify the regioselectivity-determining step by comparing the activation energies of competing pathways. researchgate.net |

Prediction of Conformational Preferences

The conformational landscape of this compound, which describes the molecule's possible spatial arrangements, is primarily dictated by the rotational freedom around the C-O-C ether linkage and the C-C bond of the hydroxymethyl group. Computational conformational analysis is used to identify the most stable (lowest energy) conformers.

This analysis typically involves systematically rotating the flexible dihedral angles to generate a wide range of possible structures. acs.orgtaltech.ee The energy of each resulting conformer is then calculated using methods like DFT or ab initio calculations to identify the most stable geometries. researchgate.nettaltech.ee

For related benzyloxy-substituted systems, computational studies using DFT have revealed that preferred conformations are those that minimize steric hindrance while maximizing stabilizing, non-covalent interactions. A key interaction is intramolecular π-stacking, where the benzyl ring folds over another part of the molecule. In benzyl alcohols, intramolecular hydrogen bonds (IMHBs) are also a significant factor in determining the most stable structures. researchgate.net

The table below outlines common computational approaches used to study the conformational preferences of this compound and related molecules.

| Computational Method | Application in Conformational Analysis | Key Findings from Related Systems |

| Density Functional Theory (DFT) | Geometry optimization of conformers; calculation of relative energies. researchgate.net | Identifies low-energy structures and the influence of intramolecular forces like hydrogen bonds and π-stacking. researchgate.net |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations for refining conformational energies. researchgate.netirdg.org | Provides a benchmark for DFT results and can reveal subtle electronic effects influencing conformation. researchgate.net |

| Potential Energy Surface (PES) Scan | Systematically explores the energy landscape by rotating specific bonds. sci-hub.se | Maps the energy barriers between different conformers and identifies the most stable rotational arrangements. |

| Natural Bond Orbital (NBO) Analysis | Analyzes intramolecular delocalization and charge transfer interactions. sci-hub.se | Quantifies the strength of stabilizing interactions, such as hydrogen bonds and hyperconjugation, in different conformers. sci-hub.se |

Analytical and Characterization Methods

Established Synthetic Pathways to this compound

Traditional methods for the synthesis of this compound rely on fundamental organic reactions, including the reduction of aldehyde precursors, hydrolysis of esters, and condensation reactions. These pathways are well-documented and form the basis of many laboratory-scale preparations.

The reduction of an aldehyde to a primary alcohol is a cornerstone of organic synthesis. libretexts.org This transformation can be effectively applied to the synthesis of this compound and its derivatives from corresponding aldehyde precursors, such as benzyloxyacetaldehyde. The most common reducing agents for this purpose are metal hydrides, notably sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Aldehydes are converted to primary alcohols, while ketones yield secondary alcohols through this method. libretexts.org Sodium borohydride is often preferred due to its milder nature, ease of handling, and compatibility with protic solvents like methanol and ethanol. libretexts.orgugm.ac.id The reduction process involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent or during a water workup to yield the final alcohol. libretexts.org

For instance, the reduction of 2-benzyloxybenzaldehyde using NaBH₄ in methanol has been reported to produce the corresponding alcohol with a high yield of 98%. While this produces a structural analog, the principle is directly applicable. A general procedure involves dissolving the aldehyde precursor in a suitable solvent like methanol, cooling the solution, and adding the hydride reagent in portions. rsc.org

Table 1: Reduction of Aldehyde Precursors to Benzylic Alcohols

| Aldehyde Precursor | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Benzyloxybenzaldehyde | NaBH₄ | Methanol | 0°C | (2-Benzyloxyphenyl)methanol | 98% | |

| 5-Benzyloxyindole-3-carboxaldehyde | LiAlH₄ | Not Specified | Not Specified | 5-Benzyloxyskatole | Not Specified | cdnsciencepub.com |

| 3-Methylbenzaldehyde | NaBH₄ | Methanol | 1.5 h | (3-Methylphenyl)methanol | 87% | rsc.org |

| Benzaldehyde | NaBH₄ | Tetrahydrofuran (THF) | Ultrasound, 17 min | Benzyl alcohol | Not Specified | ugm.ac.id |

This compound can be prepared through the hydrolysis of its corresponding acetate ester, (benzyloxy)methyl acetate. This reaction is typically carried out under basic conditions, for example, using potassium hydroxide (KOH) in an aqueous or alcoholic solvent. The mechanism proceeds via a nucleophilic acyl substitution, where the hydroxide ion attacks the ester's carbonyl group, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the acetate ion and forming this compound.

This method is considered economically viable for larger-scale production due to the use of inexpensive reagents and the absence of volatile byproducts. The reaction is generally conducted at ambient or slightly elevated temperatures. While specific yield data from original publications may be limited, the method is reported to have moderate to high efficiency under optimized conditions.

Table 2: Hydrolysis of (Benzyloxy)methyl Acetate

| Reactant | Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| (Benzyloxy)methyl acetate | KOH | H₂O | 25–40°C |

A direct and common laboratory-scale synthesis of this compound involves the acid-catalyzed condensation of benzyl alcohol with a formaldehyde derivative, such as paraformaldehyde. Paraformaldehyde serves as a solid, stable source of formaldehyde for the reaction.

The reaction proceeds through a nucleophilic substitution mechanism where the benzyl alcohol attacks the protonated formaldehyde (or its equivalent). A strong acid catalyst, such as sulfuric acid (H₂SO₄), is typically required to facilitate the reaction under reflux conditions. Following the reaction, the product can be purified by standard laboratory techniques like vacuum distillation or column chromatography. Key parameters to control for optimal yield include the molar ratio of the reactants, with an excess of the formaldehyde derivative often being beneficial.

Hydrolytic Cleavage of Acetate Esters

Advanced and Catalytic Synthetic Strategies

More recent developments in synthetic chemistry have focused on creating milder, more efficient, and highly selective methods for the synthesis of benzyl ethers, including this compound. These strategies often involve specialized reagents or optimized catalytic systems.

A significant advancement in benzylation chemistry is the use of pre-activated, stable benzylating agents that operate under neutral or very mild conditions. One such prominent reagent is 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.org This stable, neutral organic salt can directly benzylate alcohols, including methanol, upon warming without the need for harsh acidic or basic promoters. organic-chemistry.orggoogle.comd-nb.info

The reaction mechanism is an Sₙ2-type displacement where the alcohol's hydroxyl group acts as the nucleophile, attacking the benzylic carbon of the pyridinium salt. The triflate counterion and the pyridine leaving group facilitate an efficient benzyl transfer. This method offers high yields, often between 85% and 92%, and minimizes side reactions, making it suitable for sensitive substrates. The primary limitation can be the higher cost of the pyridinium reagent compared to traditional methods.

Another advanced reagent is 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which can serve as an effective acid-catalyzed O-benzylating agent with high atom economy. organic-chemistry.org

Table 3: Benzylation of Alcohols with 2-Benzyloxy-1-methylpyridinium Triflate

| Reagent | Alcohol | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Benzyloxy-1-methylpyridinium triflate | Methanol | CH₂Cl₂ | 25°C | 85–92% | |

| 2-Benzyloxypyridine (activated in situ with methyl triflate) | Various functionalized alcohols | Toluene | Heated at 90°C for 24 h | Good to excellent | d-nb.info |

Optimizing catalytic systems for the formation of this compound primarily revolves around the condensation reaction between benzyl alcohol and a C1 source like methanol or formaldehyde. Research has explored various catalysts to improve efficiency and selectivity.

Copper-catalyzed reactions have shown promise, where methanol can serve as a renewable C1 source. unimi.it In these systems, a key step is the catalytic oxidation of methanol to formaldehyde in situ. This is often achieved through a copper-methanolate complex, with an oxidizing agent like hydrogen peroxide used to regenerate the catalyst's active oxidation state. unimi.it This approach allows for the generation of the reactive aldehyde under controlled conditions within the reaction mixture.

Furthermore, studies on related reactions, such as the synthesis of methyl benzoate from benzoic acid and methanol, have highlighted the efficacy of solid acid catalysts like titanium zirconium solid acids. researchgate.net The use of heterogeneous catalysts, such as certain zeolites or metal-doped catalysts, is an area of interest for improving reaction yields and simplifying product purification in the synthesis of aldehyde and ether compounds from alcohols. google.com For instance, the reaction of benzyl alcohol with paraformaldehyde has been studied in the presence of aluminum protoxide. google.com These catalytic approaches aim to provide milder reaction conditions and greater control over the synthetic process compared to traditional stoichiometric acid catalysis.

Direct Benzylation of Methanol Using Specialized Reagents

Synthesis of Structurally Related Benzyloxy Compounds

The synthesis of this compound and its derivatives encompasses a diverse range of chemical transformations, enabling the introduction of the benzyloxy moiety into various molecular scaffolds. These methodologies are crucial for creating complex molecules with applications in medicinal chemistry and materials science. Researchers have developed numerous strategies to prepare benzyloxy-containing compounds, from simple fluorinated analogues to complex heterocyclic systems.

Preparation of Fluorinated Benzyloxyphenylmethanols

The introduction of fluorine into benzyloxyphenylmethanol structures can significantly alter their physicochemical and biological properties. One such example is the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol. This compound is a valuable intermediate in organic synthesis.

A common synthetic approach involves the nucleophilic aromatic substitution of a difluorinated precursor. For instance, the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile leads to the substitution of one fluorine atom by the benzyloxy group. vulcanchem.com Subsequent reduction of the nitrile group would yield the desired benzyloxyphenylmethanol.

Alternatively, the synthesis can commence from a substituted aniline. Coupling 2-(benzyloxy)-4-fluoroaniline with a carboxylic acid derivative using carbodiimide-mediated amide formation, followed by reduction of the resulting amide, provides another route to fluorinated benzyloxyphenylmethanols. The choice of solvent and reaction temperature is critical for optimizing the yield and selectivity of these reactions, with dichloromethane being a common solvent for coupling reactions at room temperature.

| Starting Material | Reagents | Product | Reference |

| 2,6-Difluorobenzonitrile | Benzyl alcohol, Base (e.g., K₂CO₃) | 2-(Benzyloxy)-6-fluorobenzonitrile | vulcanchem.com |

| 2-(Benzyloxy)-4-fluoroaniline | Carboxylic acid derivative, Carbodiimide | Amide intermediate |

Synthesis of Benzyloxy-Containing Nitrones

Benzyloxy-containing nitrones are versatile intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic compounds. Several methods have been developed for their preparation.

One straightforward approach is the condensation of N-substituted hydroxylamines with aldehydes. For example, C-Aryl-N-[2-(benzyloxy)ethyl]nitrones can be prepared by the condensation of the corresponding hydroxylamine with an aldehyde. organic-chemistry.org Another method involves the oxidation of the precursor imine. organic-chemistry.org The oxidation of imines, prepared from the condensation of an aldehyde and a primary amine, can be achieved using reagents like methyltrioxorhenium in the presence of a peroxide source. vulcanchem.com

A more recent, single-step methodology involves the reaction of benzyl halides with nitrosoarenes, catalyzed by 4-dimethylaminopyridine (DMAP) under mild conditions. This organocatalytic system provides a direct route to nitrones from readily available starting materials. beilstein-journals.org

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| N-[2-(Benzyloxy)ethyl]hydroxylamine, Aldehyde | Dichloromethane, Magnesium sulfate | C-Aryl-N-[2-(benzyloxy)ethyl]nitrone | organic-chemistry.org |

| Imine (from aldehyde and amine) | Methyltrioxorhenium, Urea-hydrogen peroxide, Methanol | Nitrone | vulcanchem.com |

| Benzyl halide, Nitrosoarene | DMAP, Li₂CO₃, Dimethylacetamide | Nitrone | beilstein-journals.org |

Methanolysis and Synthesis of Benzyloxyl-Substituted Benzyl Chlorides and Tosylates

The study of the methanolysis of benzyloxy-substituted benzyl chlorides provides valuable insights into their reactivity and reaction mechanisms. The kinetics of methanolysis of 4′-substituted 4-benzyloxybenzyl chlorides in a methanol-dioxan mixture have been investigated, revealing that these compounds react via an S(_N)1 mechanism. biorxiv.org This is in contrast to the parent benzyl chloride, which reacts via an S(_N)2 mechanism. univie.ac.at The precursor alcohols and the resulting methyl ethers are often novel compounds synthesized for these kinetic studies.

The synthesis of benzyl tosylates is a common transformation in organic chemistry, as the tosylate group is an excellent leaving group for nucleophilic substitution reactions. The standard procedure involves the reaction of a benzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine. beilstein-journals.org An alternative method for preparing benzyl tosylates is the reaction of the corresponding benzyl bromide with silver p-toluenesulfonate. beilstein-journals.org

| Compound Type | Reaction | Key Findings/Reagents | Reference |

| 4'-Substituted 4-Benzyloxybenzyl Chlorides | Methanolysis | React via S(_N)1 mechanism in 97.4% MeOH-dioxan. | biorxiv.org |

| Benzyl Alcohols | Tosylation | p-Toluenesulfonyl chloride, Pyridine. | beilstein-journals.org |

| Benzyl Bromides | Tosylation | Silver p-toluenesulfonate. | beilstein-journals.org |

Incorporation of Benzyloxy Moieties into Indole and Heterocyclic Ring Systems

The benzyloxy group is frequently incorporated into indole and other heterocyclic ring systems as a protecting group or to modulate the biological activity of the final compound. Various synthetic strategies have been employed to achieve this.

For the synthesis of benzyloxy-substituted quinolinones, one method involves the reaction of a hydroxy-quinolinone with benzyl bromide in the presence of silver carbonate. This was demonstrated in the synthesis of 6-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one. rsc.org

In the case of indoles, 5-(Benzyloxy)-1-methyl-1H-indole can be synthesized by the benzylation of the 5-hydroxyindole at the hydroxyl group, followed by methylation of the indole nitrogen. researchgate.net A classic method for indole synthesis, the Leimgruber-Batcho indole synthesis, can also be adapted to produce benzyloxy-substituted indoles, such as 4-benzyloxyindole, starting from the corresponding nitrotoluene. nih.gov

The benzyloxy group has also been introduced into other heterocyclic systems. For example, 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran has been synthesized from 4-benzyloxy-2-hydroxybenzaldehyde through a multi-step sequence involving Wittig-type reactions and a ring-closing metathesis catalyzed by Grubbs' catalyst. Furthermore, 5-benzyloxy-2-thiocyanatomethyl-4-pyranone, a novel heterocyclic compound, has been synthesized, although the specific synthetic details are not provided in the abstract. A convenient method for preparing benzyl ethers, which can be applied to various heterocyclic alcohols, utilizes 2-benzyloxypyridine as a benzylating agent in the presence of methyl triflate and magnesium oxide.

| Heterocyclic System | Synthetic Strategy | Key Reagents | Product Example | Reference |

| Quinolinone | Benzylation of hydroxy-quinolinone | Benzyl bromide, Silver carbonate | 6-Benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one | rsc.org |

| Indole | Benzylation and N-methylation | Benzyl chloride, Methyl iodide | 5-(Benzyloxy)-1-methyl-1H-indole | researchgate.net |

| Indole | Leimgruber-Batcho synthesis | Substituted nitrotoluene, DMF-DMA | 4-Benzyloxyindole | nih.gov |

| Benzopyran | Multi-step synthesis including RCM | Grubbs' catalyst | 7-Benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran | |

| Pyranone | Undisclosed | 5-Benzyloxy-2-thiocyanatomethyl-4-pyranone | ||

| General Heterocyclic Alcohols | Benzylation | 2-Benzyloxypyridine, Methyl triflate, MgO | Benzyl ether of the alcohol |

Biological Activity and Interdisciplinary Research Aspects

Investigation of Enzymatic Interactions and Inhibitory Activities

The structural characteristics of (benzyloxy)methanol-related compounds, primarily the benzyloxy moiety, play a critical role in their interaction with enzyme active sites. This has spurred investigations into their inhibitory effects on various enzymes, most notably monoamine oxidase.

Derivatives containing the benzyloxy pharmacophore have been extensively studied as inhibitors of human monoamine oxidases (hMAOs), enzymes crucial in the metabolism of neurotransmitters. Research has consistently shown that many of these compounds are not only potent but also selective inhibitors of the MAO-B isoform over MAO-A. nih.govresearchgate.net This selectivity is a key area of investigation, as MAO-B inhibitors are valuable for managing neurodegenerative disorders. rsc.org

For example, a series of isatin-based benzyloxybenzaldehyde derivatives were synthesized and evaluated, with several compounds showing profound inhibitory activity against MAO-B. researchgate.net Similarly, a study on benzyloxy chalcones found that all fifteen synthesized molecules inhibited the hMAO-B isoform more potently than hMAO-A. nih.gov The compound designated B10, a benzylated chalcone with a thiophene-substituted A-ring, was the most potent, with an IC₅₀ value of 0.067 μM. nih.gov Another study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives also reported potent and selective MAO-B inhibitory activity, with a representative compound (3h) having an IC₅₀ value of 0.062 µM. tandfonline.com

Kinetic studies have further elucidated the nature of this inhibition. For instance, isatin-based derivatives ISB1 and ISFB1 were identified as competitive and reversible MAO-B inhibitors, with Kᵢ values of 0.055 ± 0.010 µM and 0.069 ± 0.025 µM, respectively. researchgate.net Likewise, benzyloxy chalcones B10 and B15 were found to be reversible inhibitors of hMAO-B. nih.govresearchgate.net

| Derivative Class | Compound | Target | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Selectivity Index (SI for MAO-B) | Reference |

| Benzyloxy Chalcones | B10 | hMAO-B | 0.067 | Reversible, Competitive | 0.030 | 504.79 | nih.govresearchgate.net |

| Benzyloxy Chalcones | B15 | hMAO-B | 0.120 | Reversible, Competitive | 0.033 | 287.60 | nih.govresearchgate.net |

| Isatin-based Derivatives | ISB1 | MAO-B | 0.124 | Reversible, Competitive | 0.055 | - | researchgate.net |

| Isatin-based Derivatives | ISFB1 | MAO-A | 0.678 | - | - | 55.03 | researchgate.net |

| Isatin-based Derivatives | ISFB1 | MAO-B | 0.135 | Reversible, Competitive | 0.069 | - | researchgate.net |

| Benzothiazole Derivatives | 3h | MAO-B | 0.062 | Reversible, Competitive | - | - | tandfonline.com |

Structure-activity relationship (SAR) studies have been crucial in understanding how the molecular architecture of this compound derivatives influences their enzyme binding. The benzyloxy group is consistently identified as a key pharmacophore for potent and selective MAO-B inhibition. rsc.org Its presence is thought to enhance molecular hydrophobicity, which is favorable for interaction with the active site of MAO-B. rsc.org

SAR analyses reveal that the position of the benzyloxy group is critical. In studies on benzyloxy chalcones and isatin-based derivatives, compounds with a para-benzyloxy group on the B-ring consistently showed higher MAO-B inhibition than those with a meta-benzyloxy group. nih.govrsc.org Furthermore, modifications to other parts of the molecule significantly impact activity. For example, in a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, the introduction of meta-halogens (like Cl, Br, and F) on the benzyloxy ring produced potent and selective MAO-B inhibitors. mdpi.com Conversely, adding hydrogen-bonding acceptor groups near the benzyloxy-tail region was found to reduce MAO-B affinity and selectivity. mdpi.com

In a study of isatin-based compounds, substitutions on the isatin A-ring generally led to a decrease in MAO-B inhibition compared to the unsubstituted parent structures (ISB1, ISFB1, and ISBB1). researchgate.netrsc.org Molecular docking and dynamics simulations have provided further insight, suggesting that these compounds stabilize within the enzyme's active site through mechanisms like π-π stacking interactions. nih.govresearchgate.net

Studies on Monoamine Oxidase (MAO) Inhibition

Exploration of Potential Therapeutic Applications

The specific enzymatic inhibitory profiles of this compound derivatives have naturally led to the exploration of their potential as therapeutic agents, particularly for conditions where enzyme modulation is a key treatment strategy.

The potent and selective inhibition of MAO-B by this compound derivatives makes them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). mdpi.com Inhibiting MAO-B in the brain suppresses dopamine degradation, which can help improve dopamine signaling in PD patients. researchgate.net Research has shown that certain isatin-based benzyloxybenzene derivatives not only inhibit MAO-B but also exhibit neuroprotective effects, as demonstrated by the ability of compound ISB1 to reduce rotenone-induced cell death in SH-SY5Y neuroblastoma cells. researchgate.net

Beyond MAO inhibition, related structures are being investigated for other targets relevant to neurodegeneration. A series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, originally designed as cholinesterase inhibitors, were evaluated as modulators of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.comresearchgate.net BACE1 is a key enzyme in the formation of amyloid-β plaques in AD. mdpi.com In this study, one compound, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, showed modest (approximately 28%) inhibition of BACE1 activity. mdpi.comresearchgate.net The type 5 metabotropic glutamate receptor (mGlu5) has also been identified as a potential therapeutic target, with allosteric modulators showing promise in preclinical models of neurodegenerative diseases. frontiersin.org

Active drug discovery programs are focused on the synthesis and evaluation of diverse analogs built upon the this compound scaffold to optimize potency, selectivity, and drug-like properties. Researchers have synthesized numerous series of compounds, including benzyloxy chalcones, nih.gov isatin-based derivatives, researchgate.net 2H-chromen-2-ones, mdpi.com benzothiazoles, tandfonline.com and 4-oxo-4H-pyran-2-carboxamides. nih.gov

These programs often involve multi-step synthetic routes. For example, benzyloxy chalcones are synthesized via the Claisen-Schmidt reaction, nih.gov while N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been prepared through a five-step process starting with a nucleophilic substitution to form 4-(benzyloxy)benzonitriles, followed by reduction and subsequent coupling reactions. mdpi.com Another approach involves using the benzyloxy group as a protective group during synthesis, such as in the preparation of 2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol.

The evaluation of these new analogs extends beyond their primary biological activity. For instance, promising MAO-B inhibitors like the benzyloxy chalcones B10 and B15 were also assessed for their ability to cross the blood-brain barrier (BBB) using in vitro models like the parallel artificial membrane permeability assay (PAMPA), which they did successfully. nih.govresearchgate.net Similarly, the synthesis of structural isomers of ((benzyloxy)phenyl)propanoic acid was undertaken to develop new agonists for the free fatty acid receptor-1 (FFAR1) as potential treatments for type 2 diabetes. nih.gov

Research into Neurodegenerative Disease Modulators

Biochemical System Interactions

The interactions of this compound and its derivatives within biochemical systems are governed by their physicochemical properties, which are heavily influenced by the benzyloxy group. This functional group increases lipophilicity compared to a simple hydroxyl group, which can enhance membrane permeability and affect how the compound interacts with biological targets.

In addition to the well-documented inhibition of MAO, derivatives have been shown to interact with other key enzymes. A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were identified as multi-target inhibitors, acting on both cholinesterases (AChE and BChE) and MAO-B, which is a desirable profile for potential anti-Alzheimer's molecules. mdpi.com Other research has focused on designing benzyloxy derivatives as selective agonists for adenosine A1 receptors or as inhibitors for Src family kinases. nih.govacs.org